N-(2-Aminoethyl)biotinamide
Overview
Description
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole core
Mechanism of Action
Target of Action
N-(2-Aminoethyl)biotinamide, also known as Biotin-EDA, is primarily used for intracellular labeling and neuronal tracing studies . Its primary targets are various avidins, to which it binds with high affinity .
Mode of Action
The mode of action of Biotin-EDA involves the formation of a strong non-covalent biological interaction with avidin or streptavidin . This interaction is one of the strongest known between a protein and its ligand . Once formed, this bond is unaffected by pH, organic solvents, and other denaturing agents .
Biochemical Pathways
The biochemical pathways affected by Biotin-EDA primarily involve the biotin-avidin/streptavidin interaction . Biotin and its derivatives can be conjugated to many biomolecules without significantly altering the biological activity of the target molecules . This characteristic greatly increases the sensitivity of many biological assays .
Pharmacokinetics
It is soluble in water and dmso , which suggests that it may have good bioavailability.
Result of Action
The result of Biotin-EDA’s action is the labeling of intracellular components and neuronal tracing . This allows for the study of these components and neurons in a biological context.
Action Environment
The action of Biotin-EDA is influenced by environmental factors such as pH and the presence of organic solvents . Once the bond between biotin-eda and avidin/streptavidin is formed, it is stable and unaffected by these factors .
Biochemical Analysis
Biochemical Properties
N-(2-Aminoethyl)biotinamide plays a significant role in biochemical reactions. It is used for intracellular labeling, particularly in neurons
Cellular Effects
The effects of this compound on cells are primarily related to its role in intracellular labeling . It is used for visualizing neural architecture and identifying gap junction coupling
Molecular Mechanism
It is known that the compound can be detected using avidin or streptavidin systems with either chromogenic or fluorescence visualization methods .
Temporal Effects in Laboratory Settings
It is known that the compound is more soluble and less toxic compared to other neuronal labels . It remains longer in cells and can be fixed with formalin or glutaraldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)butanamide
- N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)hexanamide
Uniqueness
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its thieno[3,4-d]imidazole core and the presence of both aminoethyl and pentanamide groups make it a versatile compound for various applications .
Biological Activity
N-(2-Aminoethyl)biotinamide, a biotin-containing compound, has garnered attention in various biological research fields, particularly in neuroscience. This article delves into its biological activity, applications, and relevant research findings.
This compound is a small molecular weight compound with a molecular weight of 286 g/mol. Its synthesis typically involves the reaction of biotin with an aminoethyl group, resulting in a product that retains the essential properties of biotin while enhancing its reactivity due to the aminoethyl side chain. The compound is often used in various biochemical applications due to its solubility and stability in physiological conditions.
Neuronal Tracing
One of the primary applications of this compound is in neuronal tracing studies. It serves as a tracer for identifying neuronal pathways and connections within the nervous system. Research indicates that it can be used effectively for intracellular labeling of neurons, allowing for visualization and mapping of neuronal circuits .
Comparison with Biocytin:
Property | This compound | Biocytin |
---|---|---|
Molecular Weight | 286 g/mol | 372 g/mol |
Electrophoresis Behavior | Selectively ejected with positive current | Can be electrophoresed with both currents |
Solubility | High solubility in 1-2 M salts | Prone to precipitation |
Labeling Duration | Effective for 2 days | Effective for 2 days |
Both compounds exhibit similar utility in neuronal tracing; however, this compound offers advantages in terms of solubility and electrophoretic behavior .
Case Studies
- Neuronal Labeling Efficiency : In a study comparing this compound and biocytin, it was found that both compounds were effective for short-term neuronal tracing (up to 2 days). However, labeling intensity decreased significantly over longer survival times, indicating that while both are useful, their effectiveness diminishes with time .
- Immunohistochemical Applications : this compound has been utilized in immunohistochemistry protocols to trace neuronal pathways. For instance, it has been used alongside avidin-biotin conjugates to enhance histochemical detection methods . This application underscores its utility not only as a tracer but also as a tool for visualizing specific proteins within neuronal cells.
- Neuroprotective Studies : Recent studies have suggested that compounds like this compound may play roles in neuroprotection through biochemical cooperation among neurons mediated by gap junctions. This aspect highlights potential therapeutic applications in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to covalently bind to lysine residues on proteins, facilitating the attachment of biotinylated molecules to target proteins. This property is crucial for various biochemical assays and experiments aimed at studying protein interactions and cellular processes.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJEZWKLUBUBB-QXEWZRGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920566 | |
Record name | N-(2-Aminoethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111790-37-5 | |
Record name | Biotinylamidoethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111790375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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